Bis(11-hydroxyundecyl) disulfide (CAS 119438-02-7) is a symmetric, long-chain functionalized disulfide primarily procured as a premium precursor for self-assembled monolayers (SAMs) on gold and other noble metals. Featuring an 11-carbon alkyl chain terminated by hydroxyl groups, this compound undergoes dissociative chemisorption to form highly ordered, crystalline-like thiolate monolayers . In industrial and advanced laboratory settings, it is prioritized over free thiols due to its robust oxidative stability, extended shelf life, and lack of noxious odor. The terminal hydroxyl groups provide a highly hydrophilic surface that resists non-specific protein binding and serves as a versatile anchor for subsequent chemical functionalization, making it a foundational material in biosensor fabrication, microelectronics, and surface-wetting modifications [1].
Substituting Bis(11-hydroxyundecyl) disulfide with its free thiol equivalent (11-mercapto-1-undecanol) or shorter-chain disulfides introduces significant process and performance liabilities. Free thiols are highly susceptible to ambient oxidation, forming unwanted disulfides or sulfonates during storage, which leads to unpredictable surface coverage and requires stringent inert-atmosphere handling [1]. Furthermore, substituting with shorter-chain disulfides (e.g., C6 derivatives) fails to provide the necessary van der Waals interactions required for dense packing; such substitutions result in fluid-like, disordered monolayers with high defect densities and poor insulating properties. Consequently, buyers must procure the C11 disulfide to guarantee reproducible, defect-free dielectric barriers and stable precursor handling [1].
When comparing Bis(11-hydroxyundecyl) disulfide to its free thiol counterpart (11-mercapto-1-undecanol), the disulfide offers identical surface functionalization via S-S bond cleavage on gold, but with vastly improved handling characteristics. The disulfide is a stable solid (mp 80-84 °C) that resists ambient oxidation, whereas the free thiol rapidly degrades into mixed oxidation states during storage and emits a strong, offensive odor . Both precursors yield the same Au-thiolate surface coverage, but the disulfide eliminates the need for specialized inert-atmosphere storage and odor-control infrastructure [1].
| Evidence Dimension | Precursor shelf-life and handling profile |
| Target Compound Data | Stable solid, resistant to ambient oxidation, low odor |
| Comparator Or Baseline | 11-Mercapto-1-undecanol (prone to oxidation, strong odor) |
| Quantified Difference | Identical SAM formation without the oxidative degradation and odor liabilities of the free thiol |
| Conditions | Standard ethanolic SAM deposition on Au(111) at room temperature |
Procurement of the disulfide form reduces specialized storage requirements and eliminates odor-control overhead in the laboratory while delivering identical surface functionalization.
The C11 chain length of Bis(11-hydroxyundecyl) disulfide is critical for establishing a dense, crystalline-like monolayer. Electrochemical impedance spectroscopy demonstrates that densely packed SAMs formed from this compound exhibit highly insulating properties. In contrast, loosely packed or shorter-chain analogs exhibit a ~50% higher capacitance and a factor of 5 lower charge-transfer resistance[1]. This quantitative difference highlights the structural integrity of the C11 disulfide SAM, which effectively blocks ion penetration to the underlying gold substrate.
| Evidence Dimension | Monolayer packing density and electrochemical capacitance |
| Target Compound Data | Densely packed SAM with low capacitance and high charge-transfer resistance |
| Comparator Or Baseline | Loosely packed or shorter-chain analogs |
| Quantified Difference | Analogs exhibit ~50% higher capacitance and 5x lower charge-transfer resistance than the C11 disulfide SAM |
| Conditions | Electrochemical impedance spectroscopy of SAMs on gold in aqueous electrolyte |
For biosensor and microelectronic procurement, the C11 disulfide is the critical threshold material required to achieve a highly insulating, defect-free dielectric barrier.
Bis(11-hydroxyundecyl) disulfide serves as an ideal symmetric scaffold for synthesizing cleavable precursors, such as bis(11,11'-dithioundecyl)perfluoroheptanoate. When this derivatized precursor is adsorbed onto gold and subjected to base-mediated cleavage, it yields a precisely controlled, loosely packed SAM exposing both methylene and hydroxyl groups, with an intermediate surface energy (θa(H2O) ≈ 68°) [1]. This level of precise molecular-scale porosity and tunable surface energy cannot be reliably achieved by simply co-adsorbing mixed thiols, which often results in phase-separated domains.
| Evidence Dimension | Derivatization for controlled surface porosity |
| Target Compound Data | Can be quantitatively esterified to form a cleavable precursor for uniform porosity |
| Comparator Or Baseline | Direct co-adsorption of mixed thiols |
| Quantified Difference | Derivatized C11 disulfide yields a precisely controlled intermediate surface energy (θa(H2O) ≈ 68°) without phase separation |
| Conditions | Adsorption of bis(11,11'-dithioundecyl)perfluoroheptanoate followed by base cleavage on gold |
Provides a reliable, high-purity symmetric scaffold for manufacturing advanced switchable or custom-porosity SAMs that cannot be easily achieved by co-adsorbing mixed thiols.
Where this compound is the right choice for creating a dense, hydrophilic background on gold electrodes. Its ability to form a crystalline-like monolayer with high charge-transfer resistance ensures an effective barrier against non-specific protein binding and background electrochemical noise, making it a more reliable choice than shorter-chain disulfides [1].
Where this compound is the right choice for forming ultra-thin, defect-free insulating barriers in organic thin-film transistors or nanoparticle-based memory devices. The C11 chain length provides the necessary van der Waals interactions to achieve the low capacitance required for high-performance dielectric layers[1].
Where this compound is the right choice as a stable, symmetric starting material for synthesizing cleavable or custom-functionalized disulfides. It enables the generation of precisely controlled loosely packed monolayers with tunable surface energies, avoiding the phase-separation issues common with mixed-thiol co-adsorption [1].
Irritant